

(S)-GNE-140 target engagement and binding affinity

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Compound of Interest

Compound Name: (S)-GNE-140

Cat. No.: B10801051

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An In-depth Technical Guide to **(S)-GNE-140**: Target Engagement and Binding Affinity

Introduction

(S)-GNE-140 is the less active enantiomer of the potent Lactate Dehydrogenase (LDH) inhibitor, GNE-140.[1][2][3] GNE-140 and its enantiomers target a critical enzyme in cellular metabolism, Lactate Dehydrogenase A (LDHA), which is a key player in the "Warburg effect"—a metabolic characteristic of many cancer cells involving increased glycolysis even in the presence of oxygen.[4] LDHA catalyzes the conversion of pyruvate to lactate, a crucial step for regenerating NAD⁺ to sustain high glycolytic rates.[5] By inhibiting LDHA, compounds like GNE-140 aim to disrupt the metabolic machinery of cancer cells, leading to reduced proliferation and cell death. This document provides a detailed overview of the binding affinity, target engagement, and associated experimental methodologies for **(S)-GNE-140** and its more active counterpart, (R)-GNE-140.

Target Engagement and Binding Affinity

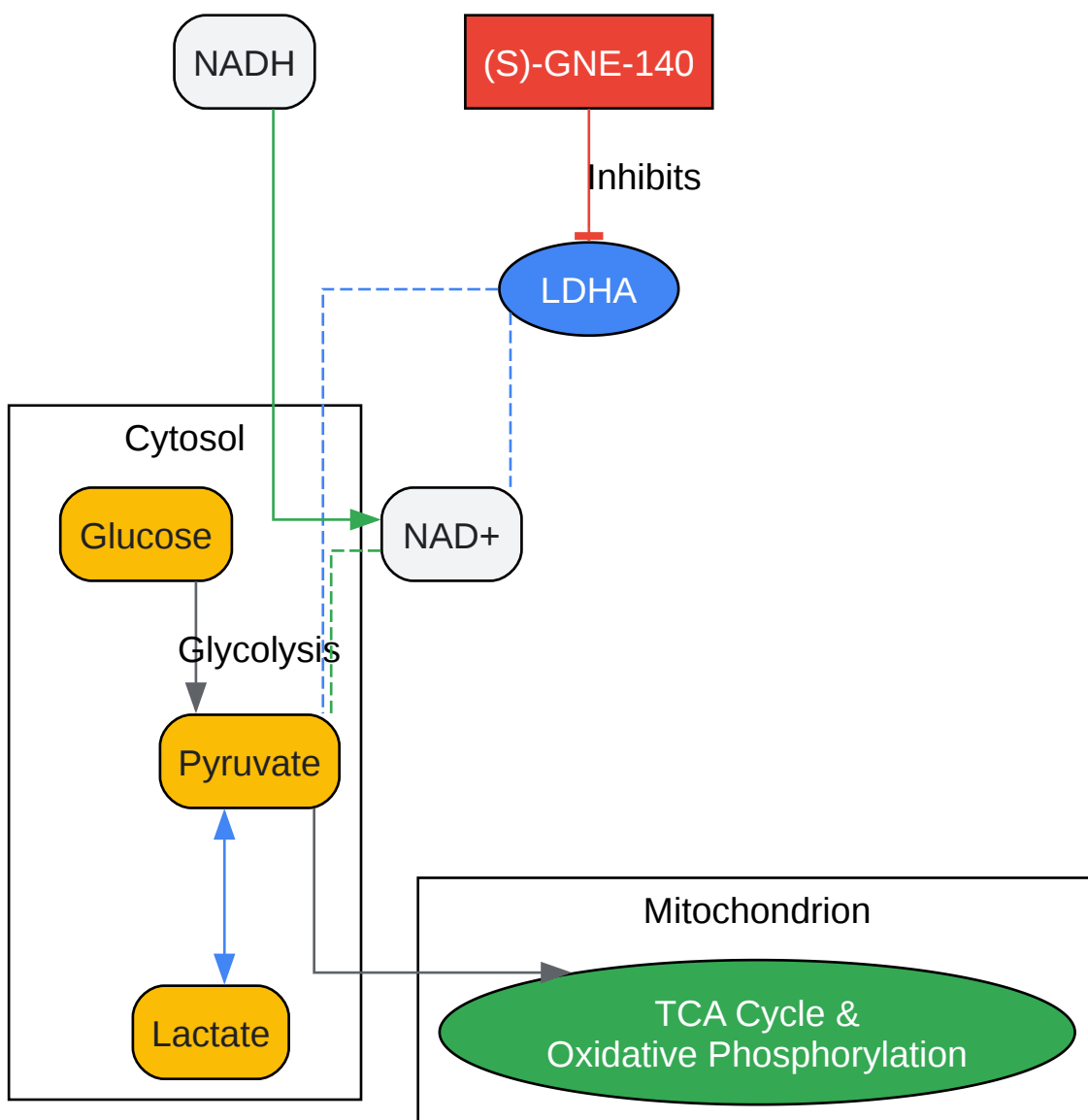
(S)-GNE-140 is identified as an inhibitor of Lactate Dehydrogenase A (LDHA). Quantitative analysis reveals a significant difference in potency between the two enantiomers of GNE-140. The (R)-enantiomer is a highly potent inhibitor of both LDHA and LDHB, with nanomolar efficacy. In contrast, **(S)-GNE-140** is substantially less active.

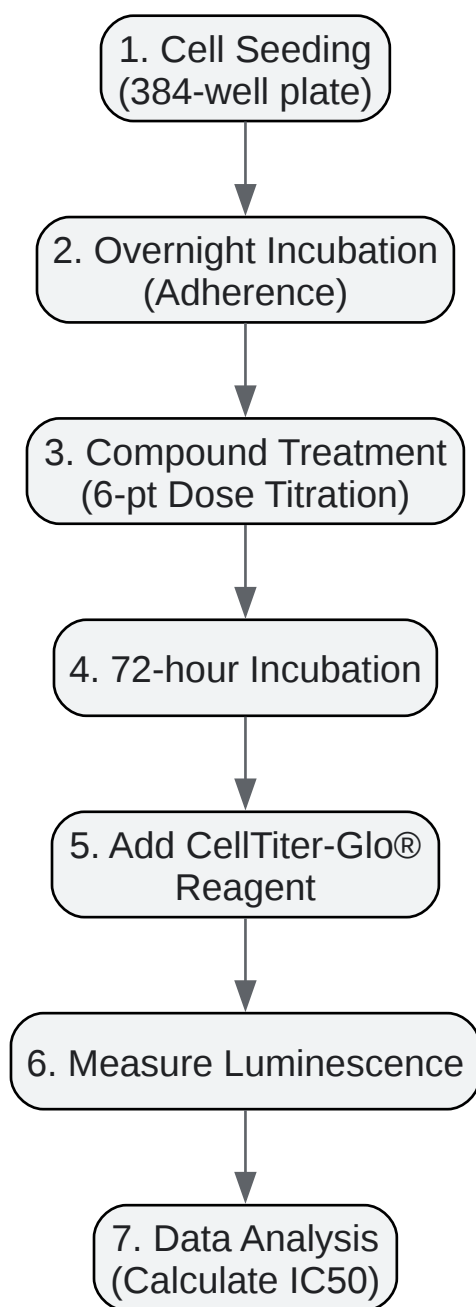
Compound	Target	IC50 (Cell-free assay)	Potency Comparison
(R)-GNE-140	LDHA	3 nM	18-fold more potent than (S)-GNE-140
LDHB	5 nM		
GNE-140 (racemic)	Lactate Production (MiaPaCa-2 cells)	670 nM	

Signaling Pathway and Mechanism of Action

GNE-140 functions by inhibiting the enzymatic activity of LDHA, which is responsible for the conversion of pyruvate to lactate at the end of glycolysis. This inhibition disrupts the regeneration of NAD⁺ from NADH, which is essential for maintaining a high rate of glycolysis. The accumulation of pyruvate can potentially redirect metabolic flux into the tricarboxylic acid (TCA) cycle for oxidative phosphorylation (OXPHOS). However, cancer cells that are highly dependent on glycolysis may undergo metabolic crisis and cell death upon LDHA inhibition.

Resistance to LDHA inhibitors like GNE-140 can emerge through metabolic plasticity. Studies have shown that acquired resistance can be driven by the activation of the AMPK-mTOR-S6K signaling pathway, which leads to an increase in OXPHOS, compensating for the blocked glycolytic pathway.





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